molecular formula C16H20FNO2 B12227689 1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(fluoromethyl)piperidine

1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(fluoromethyl)piperidine

Cat. No.: B12227689
M. Wt: 277.33 g/mol
InChI Key: HYQZUEHESFKBKC-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(fluoromethyl)piperidine is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(fluoromethyl)piperidine typically involves multi-step organic reactions. The starting materials often include benzopyran derivatives and piperidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining benzopyran and piperidine derivatives under acidic or basic conditions.

    Fluorination: Introduction of the fluoromethyl group using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(fluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of carbonyl groups using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Fluorinating Agents: Diethylaminosulfur trifluoride, Selectfluor.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-methylpiperidine: Similar structure but lacks the fluoromethyl group.

    1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(chloromethyl)piperidine: Contains a chloromethyl group instead of a fluoromethyl group.

Uniqueness

1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)-4-(fluoromethyl)piperidine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C16H20FNO2

Molecular Weight

277.33 g/mol

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[4-(fluoromethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C16H20FNO2/c17-10-12-5-7-18(8-6-12)16(19)14-9-13-3-1-2-4-15(13)20-11-14/h1-4,12,14H,5-11H2

InChI Key

HYQZUEHESFKBKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2CC3=CC=CC=C3OC2

Origin of Product

United States

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